N,N-Dimethylaniline-2,3,4,5,6-D5
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Studies
Deuterium labeling offers a unique window into the molecular world. chem-station.com The increased mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen) leads to a lower vibrational frequency and a stronger C-D bond. rsc.org This difference manifests as the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution. chem-station.comwikipedia.org By measuring the KIE, researchers can deduce whether a specific C-H bond is broken in the rate-determining step of a reaction, providing crucial evidence for a proposed mechanism. chem-station.comrsc.org
Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for mass spectrometry-based quantitative analysis. clearsynth.comacs.org By adding a known amount of a deuterated analog of the analyte to a sample, any variations in sample preparation or instrument response can be accurately corrected for, leading to highly precise and reliable measurements. clearsynth.com This is particularly crucial in fields like pharmaceutical drug metabolism studies, environmental monitoring, and clinical diagnostics. clearsynth.comacs.orgnih.gov Deuterated molecules are also indispensable in nuclear magnetic resonance (NMR) spectroscopy for solvent signal suppression and for probing molecular structure and dynamics. rsc.orgnih.gov
Overview of Deuterated Aromatic Amines in Mechanistic and Analytical Disciplines
Deuterated aromatic amines are particularly significant due to the prevalence of the aromatic amine motif in pharmaceuticals, agrochemicals, and industrial chemicals. rsc.org In mechanistic studies, they are used to investigate the pathways of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. youtube.com For example, the absence of a significant KIE in many aromatic hydroxylation reactions supports a mechanism involving an arene oxide intermediate where the C-H bond is not broken in the initial oxidation step. nih.gov
In analytical chemistry, deuterated aromatic amines serve as indispensable internal standards for the quantification of their non-deuterated counterparts in complex matrices like biological fluids and environmental samples. clearsynth.comnih.gov For instance, the use of deuterated internal standards is a well-established practice in doping control to ensure accurate and defensible quantitative results for prohibited substances. nih.gov The development of efficient and selective methods for the synthesis of deuterated amines is an active area of research, aiming to provide a wider range of these valuable tools to the scientific community. nih.govacs.orgrsc.org
N,N-Dimethylaniline-2,3,4,5,6-D5: A Specific Case Study
This compound, where all five hydrogen atoms on the phenyl ring of N,N-Dimethylaniline are replaced with deuterium, is a prime example of a deuterated aromatic amine with significant research applications.
| Property | Value |
| Chemical Formula | C₈H₆D₅N |
| CAS Number | 87385-38-4 lgcstandards.comchemicalbook.com |
| Molecular Weight | 126.21 g/mol (approx.) lgcstandards.com |
| Appearance | Typically a colorless to yellowish oily liquid wikipedia.orgnih.gov |
| Boiling Point | ~194 °C (for unlabeled N,N-Dimethylaniline) wikipedia.org |
| Melting Point | ~2 °C (for unlabeled N,N-Dimethylaniline) wikipedia.org |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, benzene, and ethanol (B145695) (for unlabeled N,N-Dimethylaniline) chemicalbook.com |
Note: Some physical properties are listed for the unlabeled compound as specific data for the deuterated version can be limited and are expected to be very similar.
The synthesis of this compound typically involves the alkylation of aniline-d5 (B30001) with a methylating agent. Aniline-d5 itself can be prepared through various deuteration methods, such as H-D exchange reactions using deuterated acids like deuterohypophosphorous acid. cdnsciencepub.com
The primary application of this compound is as an internal standard in mass spectrometric analysis. Its chemical behavior is nearly identical to that of N,N-Dimethylaniline, ensuring it co-elutes during chromatographic separation. sigmaaldrich.com However, its increased mass allows it to be easily distinguished by the mass spectrometer, enabling accurate quantification of the unlabeled analyte. This is crucial in various fields, including:
Environmental Analysis: Monitoring levels of N,N-Dimethylaniline, a compound used in dye manufacturing and as an industrial solvent, in environmental samples. chemicalbook.comosha.gov
Industrial Hygiene: Assessing workplace exposure to N,N-Dimethylaniline. osha.gov
Metabolic Studies: Investigating the metabolic fate of N,N-Dimethylaniline in biological systems. wikipedia.org
The use of deuterated standards like this compound significantly improves the accuracy and reliability of these analytical methods by compensating for matrix effects and variations in instrument performance. clearsynth.commyadlm.org
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i3D,4D,5D,6D,7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDJTHDQAWBAV-DKFMXDSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C)C)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of N,n Dimethylaniline 2,3,4,5,6 D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical method that provides detailed information about the structure and composition of molecules at the atomic level. nobracat-isotopes.com For isotopically labeled compounds like N,N-Dimethylaniline-2,3,4,5,6-D5, NMR is indispensable for verifying the position of the deuterium labels and quantifying the extent of deuteration.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for determining the degree of deuterium enrichment. The fundamental principle lies in comparing the integral of the signal from the remaining protons at the deuterated sites with the integral of a signal from a non-deuterated part of the molecule or an internal standard. In this compound, the signals corresponding to the aromatic protons are expected to be significantly diminished.
The isotopic purity is calculated by observing the reduction in the signal intensity of the aromatic protons relative to the stable and non-deuterated N-methyl protons. For a highly deuterated compound (enrichment >98%), conventional ¹H NMR may be limited by the low intensity of the residual proton signals. sigmaaldrich.com In such cases, Deuterium NMR (²H NMR) can be an effective alternative for direct observation and quantification. sigmaaldrich.com
Interactive Table: Representative ¹H NMR Data for Isotopic Enrichment Calculation
| Protons | Chemical Shift (δ) ppm (Non-Deuterated) | Expected Integral (Non-Deuterated) | Expected Integral (99% D5-Enriched) |
|---|---|---|---|
| N(CH₃)₂ | ~3.0 | 6H | 6H |
This table illustrates the expected change in signal integration in a ¹H NMR spectrum. The integral of the N-methyl protons serves as an internal reference against which the near-complete disappearance of the aromatic proton signals is measured to confirm high deuteration.
The use of deuterated solvents is a standard and essential practice in NMR spectroscopy, particularly for ¹H NMR. alfa-chemistry.com Ordinary proton-containing solvents would produce a massive signal that would obscure the signals from the analyte. simsonpharma.com By replacing hydrogen atoms with deuterium, which resonates at a completely different frequency, the solvent becomes "transparent" in the ¹H NMR spectrum. simsonpharma.com
Beyond signal avoidance, deuterated solvents serve two other critical functions:
Field-Frequency Lock : Modern NMR spectrometers use the deuterium signal from the solvent to maintain a stable magnetic field strength, correcting for any drift during the experiment. simsonpharma.com
Chemical Shift Referencing : The small, residual proton peak of the deuterated solvent is often used as a secondary internal reference to calibrate the chemical shift scale. nobracat-isotopes.com
The choice of solvent is critical as it can influence the chemical shifts of the analyte due to solute-solvent interactions. nobracat-isotopes.com Therefore, the solvent used is always reported with the spectral data.
Interactive Table: Common Deuterated Solvents in NMR Spectroscopy
| Solvent | Formula | Use Case | Residual Proton Shift (δ) ppm |
|---|---|---|---|
| Chloroform-d | CDCl₃ | General solvent for many organic compounds. alfa-chemistry.com | 7.26 |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | For polar compounds and studying hydrogen bonding. alfa-chemistry.com | 2.50 |
| Methanol-d₄ | CD₃OD | Polar protic solvent used for compounds with exchangeable protons. alfa-chemistry.com | 3.31 |
| Deuterium Oxide | D₂O | Solvent for water-soluble compounds like proteins and some inorganic salts. alfa-chemistry.com | 4.79 |
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for confirming the molecular weight and assessing the isotopic purity of labeled compounds. rsc.org
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the clear differentiation between isotopologues—molecules that differ only in their isotopic composition. rsc.org For this compound, HR-MS can resolve the signals of the desired D5 species from the D4, D3, and non-deuterated species that may be present as impurities.
The isotopic enrichment is determined by analyzing the ion cluster in the mass spectrum. By integrating the peak areas of all relevant isotopologues, the percentage of the desired deuterated compound can be accurately calculated. rsc.org This strategy is crucial for validating the quality of deuterated standards used in quantitative studies. rsc.org
Interactive Table: Theoretical Isotopic Distribution for this compound
| Isotopologue | Description | Theoretical m/z (Monoisotopic) | Expected Relative Abundance (99% D5 Purity) |
|---|---|---|---|
| C₈H₁₁N | Non-deuterated | 121.0891 | <0.1% |
| C₈H₆D₅N | Desired D5 species | 126.1206 | 100% (Normalized) |
| C₈H₇D₄N | D4 species | 125.1143 | ~1% |
This table presents a simplified view of an HR-MS spectrum. The relative abundance of the D5 isotopologue compared to the less-deuterated species (e.g., D4) indicates the isotopic enrichment. The M+1 peak (D6 from ¹³C) is a naturally occurring isotope peak.
Tandem mass spectrometry (MS/MS) is used to determine the structure of ions by isolating a specific precursor ion and inducing its fragmentation. The resulting product ion spectrum is a fingerprint that helps confirm the compound's identity and the location of isotopic labels.
For N,N-Dimethylaniline, a characteristic fragmentation pathway involves the loss of a methyl group (•CH₃) from the molecular ion. In the case of this compound, the molecular ion will be at m/z 126. Since the deuterium atoms are on the stable aromatic ring, the primary fragmentation is expected to be the same, leading to a product ion at m/z 111 (126 - 15). This confirms that the deuterium labels are not on the methyl groups. The fragmentation pattern of the deuterated compound can be compared to its non-deuterated counterpart to verify the labeling position. nih.govnih.gov
A chromatographic isotope effect can also be observed, where deuterated compounds may have slightly different retention times in LC-MS systems compared to their non-deuterated analogues. nih.gov This is because C-D bonds have a lower vibrational frequency than C-H bonds, which can lead to slightly different interactions with the stationary phase. nih.gov
Interactive Table: Comparison of Major MS/MS Fragments
| Compound | Precursor Ion (M⁺˙) m/z | Major Fragment | Fragment Ion m/z |
|---|---|---|---|
| N,N-Dimethylaniline | 121 | Loss of •CH₃ | 106 |
Deuterated compounds like this compound are widely used as internal standards for quantitative analysis by isotope dilution mass spectrometry (IDMS). nih.gov This technique is considered a gold standard for quantification due to its high accuracy and precision. nih.gov
In a typical IDMS workflow, a known quantity of the deuterated internal standard is added to the sample at the earliest stage of preparation. The standard and the native analyte are assumed to behave identically during extraction, cleanup, and ionization. nih.gov Any sample loss or matrix-induced signal suppression will affect both the analyte and the standard equally. Quantification is achieved by measuring the ratio of the MS signal from the native analyte to that of the co-eluting deuterated standard. This ratio is then used to calculate the exact concentration of the analyte in the original sample.
The use of stable isotope-labeled standards compensates for variations in sample preparation and instrument response, leading to highly reliable and reproducible results. sigmaaldrich.com
Vibrational Spectroscopy (Infrared and Raman) and Theoretical Spectral Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational states of molecules. In conjunction with theoretical calculations, it allows for a detailed assignment of vibrational modes and a deeper understanding of molecular structure and bonding.
Interpretation of Deuterium-Induced Shifts in Vibrational Frequencies
The substitution of hydrogen with deuterium in the phenyl ring of N,N-dimethylaniline leads to predictable yet informative shifts in the vibrational frequencies observed in both IR and Raman spectra. These shifts are primarily a consequence of the increased mass of deuterium compared to hydrogen, which affects the reduced mass of the vibrating system. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass.
Theoretical calculations, such as those employing density functional theory (DFT), have been instrumental in interpreting the vibrational spectra of DMA and its deuterated analogues. acs.org For instance, calculations at the UBLYP/6-31G* level of theory have shown excellent agreement with experimental data for the radical cation of DMA and have also been successfully applied to the neutral molecule. acs.org These calculations aid in the assignment of vibrational modes and in understanding the changes in frequency upon isotopic substitution. acs.org
A comprehensive analysis of the vibrational spectra of various isotopic derivatives of DMA, including the d5 isotopologue, has led to complete vibrational assignments. aip.org The observed shifts upon deuteration of the phenyl ring are most pronounced for modes involving significant displacement of the ring hydrogens, such as C-H (or C-D) stretching, in-plane bending, and out-of-plane wagging vibrations.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) in DMA-h | Expected Shift upon Deuteration |
| Phenyl C-H Stretch | 3000-3100 | Significant downward shift |
| Phenyl C-H In-plane Bend | 1000-1300 | Downward shift |
| Phenyl C-H Out-of-plane Wag | 700-900 | Downward shift |
| Ring Breathing | ~1000 | Smaller shift |
| C-N Stretch | 1200-1350 | Minimal shift |
This table provides a generalized overview of expected shifts. Actual shifts can be influenced by vibrational coupling.
Resonance Raman Spectroscopy of N,N-Dimethylaniline Radical Cations
Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational modes of chromophoric species, such as radical cations. By exciting into an electronic absorption band of the molecule, specific vibrational modes coupled to that electronic transition are selectively enhanced.
Time-resolved resonance Raman spectroscopy has been employed to investigate the radical cation of N,N-dimethylaniline and its isotopologues, including the d5 derivative. aip.org The spectra are typically obtained by using a pump-probe technique, where a UV laser pulse generates the radical cation, and a delayed, wavelength-tunable probe pulse excites the RR scattering. aip.org
For the DMA radical cation, excitation within its weak absorption band around 480 nm reveals significant vibrational activity. aip.org The analysis of the RR spectra of DMA radical cations, including DMA-d5, indicates a quinoidal-type conformation of the molecular framework, which is close to planar. aip.org This structural change upon ionization is reflected in the activity and frequency shifts of the observed vibrational bands compared to the neutral molecule. aip.org
The interpretation of the RR spectra is greatly facilitated by quantum chemical calculations. acs.org These calculations help to assign the enhanced vibrational modes and to understand the nature of the excited electronic state responsible for the resonance enhancement. acs.org Studies have shown an analogy between the RR spectra of the DMA radical cation and the biphenyl (B1667301) radical cation, suggesting similar chromophore structures and distortions in their respective resonant excited states. aip.org
Electronic Spectroscopy and Excited-State Dynamics of Deuterated N,N-Dimethylaniline
Electronic spectroscopy probes the transitions between different electronic energy levels in a molecule. The study of deuterated N,N-dimethylaniline provides insights into how isotopic substitution can influence these transitions and the subsequent excited-state relaxation pathways.
Investigations into the ultrafast intermolecular electron transfer (ET) from N,N-dimethylaniline (DMA) to excited coumarin (B35378) dyes have utilized deuterated DMA to probe the influence of isotopic substitution on the ET dynamics. acs.org Interestingly, when the N-methyl group hydrogens in DMA were replaced by deuterium (DMA-d6), no significant isotope effect on the ET rate was observed. acs.org This suggests that the C-H vibrations of the methyl groups are not strongly coupled to the electron transfer process in this particular system.
While direct studies on the excited-state dynamics of this compound are not extensively detailed in the provided search results, the behavior of other deuterated anilines offers valuable context. For instance, studies on deuterated aniline (B41778) (AN-d7 and AN-d2) have shown a reduction in electron transfer rate constants compared to the non-deuterated form. acs.org This effect was attributed to solvent structural effects arising from intermolecular hydrogen bonding. acs.org
Applications of N,n Dimethylaniline 2,3,4,5,6 D5 in Reaction Mechanism Elucidation
Kinetic Isotope Effect (KIE) Studies for Probing Reaction Mechanisms
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. By comparing the reaction rates of the normal, hydrogen-containing compound (protio) with its deuterated counterpart, chemists can deduce valuable information about the rate-determining step and the geometry of the transition state.
Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the context of N,N-Dimethylaniline-2,3,4,5,6-D5, a primary KIE would be expected if a C-D bond on the aromatic ring is cleaved during the slowest step of the reaction. For instance, in electrophilic aromatic substitution reactions, if the initial attack of the electrophile to form the sigma complex is the rate-determining step, a small inverse KIE (kH/kD < 1) is often observed. This is because the C-H bond is not broken in this step, but the hybridization of the carbon atom changes from sp2 to sp3, leading to a slight stiffening of the C-H/C-D bending vibrations. Conversely, if the subsequent loss of a proton (or deuteron) to restore aromaticity is rate-limiting, a significant primary KIE (kH/kD > 1) would be observed.
Secondary kinetic isotope effects arise when the isotopically substituted bond is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). In the case of this compound, secondary KIEs can provide information about changes in hybridization or steric environment at the labeled positions during the reaction. For example, a change in the hybridization of the aromatic carbons from sp2 in the reactant to a more sp3-like character in the transition state would lead to an inverse secondary KIE. These effects are also sensitive to stereoelectronic factors, such as the alignment of orbitals in the transition state.
Kinetic isotope effects can be measured in two ways: intermolecularly and intramolecularly. An intermolecular KIE is determined by comparing the reaction rates of two separate experiments, one with N,N-dimethylaniline and the other with this compound. An intramolecular KIE, on the other hand, is measured in a single experiment using a molecule that contains both hydrogen and deuterium (B1214612) at equivalent positions. The relative amounts of the protiated and deuterated products then reveal the KIE. Intramolecular KIEs are often more precise as they eliminate potential errors arising from variations in reaction conditions between separate experiments. For reactions involving this compound, intermolecular KIEs are the standard approach.
The magnitude of the kinetic isotope effect is temperature-dependent. According to the Arrhenius equation, the rate constant of a reaction is related to the activation energy and temperature. The difference in activation energies for the reactions of the protiated and deuterated species gives rise to the KIE. As the temperature increases, the difference in reaction rates between the isotopic molecules generally decreases, causing the KIE to approach a value of 1. Studying the temperature dependence of the KIE for reactions involving this compound can provide further details about the transition state, such as whether quantum mechanical tunneling is a significant factor.
Cytochrome P450 enzymes are a family of monooxygenases that play a crucial role in the metabolism of a wide range of compounds, including N,N-dimethylaniline. The hydroxylation of aromatic compounds by cytochrome P450 is a complex process involving a high-valent iron-oxo species. The spin state of this reactive intermediate can influence the reaction mechanism. Kinetic isotope effect studies using this compound can help to distinguish between different proposed mechanisms and spin states. For example, a large KIE would suggest a mechanism where C-H bond cleavage is the rate-determining step, which is often associated with a high-spin iron-oxo species. Conversely, a small or non-existent KIE might indicate that another step, such as electron transfer, is rate-limiting, potentially involving a low-spin intermediate.
Investigation of C-H Activation Processes with Deuterated Analogs (e.g., Ortho-Selective C-H Alkylation)
The direct functionalization of otherwise inert C-H bonds is a central goal in modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. nih.gov N,N-Dimethylaniline and its derivatives are important structural motifs in various functional materials and pharmaceuticals. rsc.orgnih.gov Developing methods for their selective C-H functionalization is therefore of significant interest. researchgate.netnih.gov
One key area where this compound has been instrumental is in the study of transition-metal-catalyzed C-H activation, specifically in ortho-selective alkylation reactions. rsc.org For instance, research on the ortho-alkylation of N,N-dimethylanilines with alkenes, catalyzed by a cationic half-sandwich yttrium complex, utilized the deuterated analog to probe the reaction mechanism. rsc.org
In this study, the reaction of N,N-dimethylaniline-d5 (specifically, this compound) with 1-octene (B94956) was performed. rsc.org The results showed that a deuterium atom was selectively incorporated into the methyl group of the product, which is consistent with a C-D bond addition mechanism. rsc.org More importantly, by comparing the reaction rates of the deuterated and non-deuterated N,N-dimethylaniline, a significant kinetic isotope effect (KIE) was observed. rsc.org
These KIE measurements strongly suggest that the cleavage of the ortho C-H (or C-D) bond is involved in the rate-determining step of the reaction. rsc.org The observation of a primary KIE is compelling evidence against mechanisms where C-H bond cleavage occurs after the rate-limiting step. The data supports a mechanism where the intramolecular C-H activation proceeds via a σ-bond metathesis pathway, which is the slowest step in the catalytic cycle. rsc.org
| Experiment | KIE (kH/kD) | Implication |
| Parallel reactions of 5a and 5a-D₅ with 1-octene (Initial Rates) | 2.7 | C-H bond activation is part of the rate-determining step. rsc.org |
| Intramolecular competition in the reaction of 5a-D₁ with 1-octene | 3.3 | Confirms C-H activation is rate-limiting. rsc.org |
Table 1: Kinetic Isotope Effect (KIE) values observed in the yttrium-catalyzed ortho-selective C-H alkylation of N,N-dimethylaniline, providing evidence for the role of C-H activation in the rate-determining step. Data sourced from Song et al. (2016). rsc.org
Elucidation of Concerted Proton-Electron Transfer Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are transferred, often in a single, concerted kinetic step. nih.gov These pathways are crucial in a vast range of chemical and biological processes, including photosynthesis and nitrogen fixation. nih.govnih.govchemrxiv.org By avoiding high-energy intermediates that would be formed in stepwise transfers of a proton and an electron, concerted PCET can provide lower-energy reaction pathways. nih.gov
The study of PCET mechanisms often relies on identifying whether the proton and electron transfer events are concerted or occur sequentially. Isotopic labeling is a key technique for this purpose. Replacing a proton involved in the transfer with a deuteron (B1233211) can significantly alter the reaction rate if the proton transfer is part of the rate-determining step.
While specific studies detailing the use of this compound to elucidate a CPET mechanism are not prominent in the literature, the principle remains applicable. In a hypothetical scenario where the oxidation of N,N-dimethylaniline proceeds via a concerted mechanism involving the removal of an electron from the π-system and a proton from the ortho position, the use of this compound would be revealing.
If a significant KIE is observed upon deuteration of the aromatic ring, it would provide strong evidence that the C-H bond is being broken in the rate-limiting step, consistent with a concerted proton-electron transfer. Conversely, the absence of a KIE would suggest a stepwise mechanism where electron transfer precedes the proton transfer (ET-PT) and the initial electron transfer is the rate-determining step. Theoretical and experimental studies on related systems, such as the oxidation of aniline (B41778) derivatives or biomimetic complexes, frequently employ these principles to distinguish between concerted and stepwise pathways. nih.govfrontiersin.orgrsc.org
Analytical Applications of N,n Dimethylaniline 2,3,4,5,6 D5 As a Stable Isotope Labeled Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) Principles and Quantitative Methodologies
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of elemental and molecular concentrations. epa.govosti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, or "spike," to a sample. epa.govosti.gov In this case, a known quantity of N,N-Dimethylaniline-2,3,4,5,6-D5 is added to a sample containing an unknown quantity of N,N-Dimethylaniline.
Following the addition of the spike, the sample and the standard are thoroughly mixed and equilibrated to ensure homogeneity. epa.gov This equilibration is a critical step, ensuring that the isotope ratio throughout the sample is uniform. A key advantage of IDMS is that after this equilibration, any subsequent loss of the analyte during sample preparation or analysis will not affect the accuracy of the final measurement, as both the native analyte and the isotopically labeled standard will be lost in the same proportion. epa.gov
The sample is then analyzed by mass spectrometry, which measures the altered isotope ratio of the spiked sample. osti.gov By knowing the natural isotopic abundance of the analyte, the isotopic purity of the spike, the amount of spike added, and the measured isotope ratio of the mixture, the original concentration of the analyte in the sample can be calculated with a high degree of accuracy. epa.gov IDMS is considered a primary method of measurement, capable of providing results traceable to the International System of Units (SI). nist.gov
Different calibration strategies can be employed in IDMS, including single, double, or triple dilution methods, to enhance the accuracy and minimize uncertainties in the measurements. researchgate.net The choice of strategy often depends on the complexity of the sample matrix and the required level of precision.
Quantitative Analysis in Complex Matrices using Deuterated Internal Standards (e.g., LC-MS/MS, GC-MS)
The quantification of analytes in complex matrices such as biological fluids, environmental samples, or food products presents significant challenges due to the presence of interfering substances. sci-hub.sechromatographyonline.com These matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting these matrix effects. nih.gov
In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the deuterated internal standard is added to the sample at the beginning of the sample preparation process. d-nb.inforesearchgate.net Because the chemical and physical properties of the deuterated standard are nearly identical to the native analyte, it behaves similarly during extraction, chromatography, and ionization. nih.gov
During analysis, the mass spectrometer is set to monitor specific mass transitions for both the analyte and the internal standard. For N,N-Dimethylaniline and its D5 analog, these transitions would be unique due to the mass difference imparted by the five deuterium (B1214612) atoms. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and quantify the analyte in the unknown sample. nih.gov This ratiometric approach effectively compensates for variations in sample recovery, injection volume, and instrument response, leading to highly precise and accurate quantification. nyu.edu
Table 1: Example Mass Spectrometry Parameters for N,N-Dimethylaniline and its D5-Labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N,N-Dimethylaniline | 122.1 | 105.1 |
| This compound | 127.1 | 110.1 |
| Note: The specific precursor and product ions may vary depending on the mass spectrometer and ionization technique used. |
A study comparing GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of aniline (B41778) derivatives in groundwater demonstrated that while all three methods could provide reliable results, LC/MS-MS with deuterated internal standards offered the advantage of direct injection without extensive sample preparation. d-nb.inforesearchgate.net This highlights the efficiency and robustness that stable isotope dilution brings to the analysis of N,N-Dimethylaniline in challenging matrices.
Chromatographic Separation and Ionization Considerations in Stable Isotope Dilution Analysis with Deuterated Analogs
For an ideal internal standard, it should co-elute with the analyte of interest during chromatographic separation. d-nb.info However, a slight difference in retention time between the deuterated standard and the non-labeled analyte can sometimes be observed, known as the "isotope effect." This is more common in gas chromatography than in liquid chromatography. While complete co-elution is ideal, a small, consistent separation is often acceptable as long as the peaks are properly integrated. The primary goal is to ensure that both the analyte and the internal standard experience the same matrix effects at the time of elution into the mass spectrometer's ion source.
The choice of ionization technique is also a critical consideration. For LC-MS/MS analysis of compounds like N,N-Dimethylaniline, Electrospray Ionization (ESI) is a common choice, typically operating in positive ion mode. nih.gov For GC-MS analysis, Electron Ionization (EI) is often used, which can cause extensive fragmentation of the molecule. researchgate.net The fragmentation pattern is crucial for selecting unique precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments in tandem mass spectrometry, which provides high selectivity and sensitivity. nih.gov The mass difference between N,N-Dimethylaniline and this compound ensures that their respective mass transitions can be clearly distinguished, allowing for simultaneous detection and quantification without mutual interference.
Theoretical and Computational Investigations of Deuterated N,n Dimethylaniline Systems
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For N,N-dimethylaniline and its deuterated analogue, these calculations can elucidate the geometry of the ground state, including bond lengths, bond angles, and the rotational barrier of the dimethylamino group.
Studies on the parent N,N-dimethylaniline molecule using a combination of gas-phase electron diffraction and quantum chemical calculations have provided a detailed structural picture. documentsdelivered.com These investigations reveal a pyramidal geometry at the nitrogen atom and a specific torsional angle between the dimethylamino group and the phenyl ring. The conformation is a balance between the steric hindrance of the methyl groups and the electronic effects of π-conjugation between the nitrogen lone pair and the aromatic ring.
For N,N-Dimethylaniline-2,3,4,5,6-D5, theoretical calculations would proceed using similar methods. The primary structural parameters (bond lengths and angles) are not expected to change significantly upon deuteration, as the electronic potential energy surface is unaffected by isotopic substitution (Born-Oppenheimer approximation). However, the change in mass at the phenyl ring positions will alter the molecule's vibrational zero-point energy (ZPE), which can have minor effects on the calculated equilibrium geometry. High-level ab initio or Density Functional Theory (DFT) methods are employed to optimize the molecular geometry.
Table 1: Representative Calculated Structural Parameters for N,N-Dimethylaniline Note: This table is based on data for the non-deuterated compound, as deuteration induces minimal changes in equilibrium bond lengths and angles.
| Parameter | Calculated Value (HF/6-31G) | Calculated Value (MP2/6-31G) |
| C-N Bond Length (Å) | 1.418 | 1.401 |
| C-C (aromatic) Avg. Length (Å) | 1.390 | 1.395 |
| N-CH₃ Bond Length (Å) | 1.455 | 1.458 |
| C-N-C Angle (°) | 117.2 | 117.8 |
| Phenyl-N Torsion Angle (°) | 32.0 | 35.1 |
The conformation of the dimethylamino group relative to the deuterated phenyl ring remains a key point of interest. Calculations can map the potential energy surface as a function of the C-N bond rotation, allowing for the determination of the rotational energy barrier. This barrier provides insight into the flexibility of the molecule and the extent of electronic communication between the nitrogen atom and the D₅-phenyl ring.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving complex organic molecules. osti.govnih.gov For this compound, DFT can be used to model reaction pathways, locate transition states, and calculate activation energies and reaction enthalpies. This is particularly valuable for understanding how deuteration of the aromatic ring influences reactivity.
Common reactions involving N,N-dimethylaniline include electrophilic aromatic substitution, oxidation, and its use as a co-initiator in polymerization. In the case of electrophilic substitution on the D₅-phenyl ring, DFT calculations can predict the relative energies of the sigma-complex intermediates for substitution at the ortho, meta, and para positions. The presence of deuterium (B1214612) atoms instead of hydrogen atoms at the site of electrophilic attack (a C-D bond cleavage in the final step) would lead to a primary kinetic isotope effect, which can be modeled with DFT. For attacks where the C-D bonds are not broken in the rate-determining step, a smaller secondary isotope effect is expected, arising from changes in vibrational frequencies between the reactant and the transition state.
DFT studies can provide detailed energetic profiles for such reactions. unt.edu For example, in a hypothetical electrophilic nitration reaction, the following steps can be computationally modeled:
Reactant Complex Formation: The interaction between this compound and the nitronium ion (NO₂⁺).
Transition State Search: Locating the transition state structure for the formation of the sigma-complex.
Intermediate Calculation: Optimizing the geometry and calculating the energy of the Wheland intermediate.
Product Formation: Modeling the departure of a deuteron (B1233211) (D⁺) to restore aromaticity.
By comparing the calculated activation barriers for the deuterated and non-deuterated species, a theoretical value for the kinetic isotope effect can be determined, offering direct insight into the reaction mechanism.
Prediction and Interpretation of Vibrational and Electronic Spectra
Computational methods are indispensable for the assignment of complex vibrational and electronic spectra. For this compound, these calculations can predict how the isotopic substitution manifests in spectroscopic measurements.
Vibrational Spectra (IR and Raman): The vibrational frequencies of a molecule are directly dependent on the masses of its constituent atoms. Replacing the five phenyl hydrogens with deuterium atoms results in significant and predictable shifts in the vibrational modes associated with the aromatic ring. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can provide theoretical vibrational spectra that closely match experimental results. sphinxsai.com
Key changes expected in the vibrational spectrum of this compound compared to its protium (B1232500) analogue include:
C-D Stretching: The aromatic C-H stretching vibrations, typically found around 3000-3100 cm⁻¹, will shift to a much lower frequency (approximately 2200-2300 cm⁻¹) for C-D stretching modes due to the heavier mass of deuterium.
C-D Bending: The in-plane and out-of-plane C-H bending (wagging) modes will also shift to lower wavenumbers. For instance, the strong out-of-plane C-H bending modes in the 700-900 cm⁻¹ region will be replaced by C-D bending modes at significantly lower frequencies.
Ring Vibrations: Vibrations involving the entire phenyl ring will also be affected, though to a lesser extent than pure C-H/C-D modes.
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in N,N-Dimethylaniline (NNDMA) and Predicted Shifts for its D₅-Analogue Note: The NNDMA data is based on published DFT calculations. sphinxsai.com The D₅ shifts are qualitative predictions based on the theory of isotopic substitution.
| Vibrational Mode | Calculated Frequency (NNDMA) | Expected Frequency Range (NNDMA-D₅) |
| Aromatic C-H Stretch | 3074 | ~2250 (C-D Stretch) |
| Aromatic C-H In-Plane Bend | 1168 | Lower Frequency |
| Ring Stretching | 1672, 1637, 1578 | Minor Shifts |
| CH₃ Stretch (symm.) | 2804 | Unchanged |
| C-N Stretch | 1444 | Minor Shifts |
Electronic Spectra (UV-Vis): The electronic absorption spectrum of N,N-dimethylaniline features characteristic bands corresponding to π→π* transitions within the aromatic system. hw.ac.ukphotochemcad.com The primary absorption maxima are located around 251 nm and 294 nm. hw.ac.ukphotochemcad.com Isotopic substitution with deuterium does not alter the electronic potential energy surfaces, so large shifts in the absorption maxima are not expected. However, subtle shifts (typically a few nanometers) can occur due to the differences in vibrational energy levels between the ground and excited electronic states. These effects, known as vibronic coupling, can be modeled using time-dependent DFT (TD-DFT) calculations, which can predict the energies and intensities of electronic transitions.
Modeling of Isotope Effects (e.g., Kinetic and Equilibrium Isotope Effects)
Modeling isotope effects is a powerful application of computational chemistry for elucidating reaction mechanisms. princeton.edu The substitution of hydrogen with deuterium in N,N-dimethylaniline can give rise to both kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs).
Kinetic Isotope Effects (KIEs): The KIE is the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy one (kD).
Primary KIE: A large primary KIE (typically > 2) is observed when a C-H/C-D bond is broken in the rate-determining step of a reaction. For this compound, this would be relevant in reactions like electrophilic aromatic substitution where a C-D bond at the substitution site is cleaved.
Secondary KIE: A smaller secondary KIE (typically 0.8-1.2) occurs when the C-D bonds are not broken but their vibrational environment changes between the reactant and the transition state. For example, in a reaction where the hybridization of a ring carbon changes, the frequencies of the attached C-D bending modes will be altered, leading to a secondary KIE.
Computational models, particularly DFT, can calculate KIEs by first locating the transition state (TS) structure and then computing the vibrational frequencies for both the reactant and the TS. The KIE can be estimated from the zero-point energies (ZPEs) of the isotopologues using the following simplified relationship, which is dominated by the ZPE difference of the bond being broken:
kH/kD ≈ exp[(ZPEH‡ - ZPED‡) - (ZPEHreactant - ZPEDreactant)] / (kBT)
More rigorous calculations involve the full Bigeleisen-Mayer equation, which incorporates all vibrational frequencies of the reactant and transition state. rutgers.edu
Equilibrium Isotope Effects (EIEs): EIEs refer to the effect of isotopic substitution on the equilibrium constant of a reaction. They are typically smaller than KIEs and arise from the differences in the ZPEs between the reactants and products. For instance, in an acid-base equilibrium involving protonation/deuteration at the nitrogen atom, the EIE would be unity as the isotopic substitution is on the phenyl ring. However, in a reversible reaction involving a change in bonding at the deuterated ring, a small EIE could be computationally predicted by calculating the free energies of the deuterated and non-deuterated species on both sides of the equilibrium. uoregon.edu
Advanced Research Directions and Emerging Methodologies in Deuterated Aromatic Amine Chemistry
Development of Novel and Enhanced Deuteration Catalysts for Aromatic Systems
The development of efficient and selective catalysts is paramount for the practical synthesis of deuterated aromatic compounds. Traditional methods often require harsh conditions or expensive deuterated starting materials. Recent research has focused on creating novel catalytic systems that offer milder reaction conditions, higher efficiency, and greater selectivity.
A variety of transition metals have been explored for their catalytic activity in hydrogen isotope exchange (HIE) reactions. Iridium-based catalysts, such as Crabtree's catalyst and its derivatives, have shown exceptional efficiency for the ortho-deuteration of aromatic compounds containing directing groups. rsc.org For instance, iridium(I) N-heterocyclic carbene (NHC)/phosphine complexes can achieve highly selective deuteration of N-heterocycles and anilides under mild conditions. researchgate.net
Ruthenium catalysts have emerged as a cost-effective alternative to iridium. wikipedia.org Novel ruthenium-catalyzed C-H activation methods, sometimes employing a transient directing group formed in situ with amine additives, have been developed for the deuteration of aromatic carbonyl compounds. wikipedia.orgnbinno.com These systems can utilize deuterium (B1214612) oxide (D₂O), an inexpensive and readily available deuterium source. wikipedia.org
Platinum-on-carbon (Pt/C) has proven to be an effective heterogeneous catalyst for the deuteration of aromatic rings using D₂O, often under a hydrogen atmosphere. chemicalbook.com This method is applicable to a variety of aromatic compounds, including those with biological activity. chemicalbook.com Furthermore, continuous-flow deuteration methodologies using Pt/C-packed cartridges have been developed, allowing for efficient H-D exchange in a mixed solvent of 2-propanol and D₂O within seconds. researchgate.net
Beyond precious metals, there is growing interest in earth-abundant metal catalysts. A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to effectively catalyze the H/D exchange between a solvent like benzene-d₆ and various (hetero)aromatic hydrocarbons under mild conditions. rsc.org
Metal-free approaches are also gaining traction. The use of deuterated trifluoroacetic acid (CF₃COOD) as both the solvent and deuterium source enables the rapid and efficient H-D exchange of a wide range of aromatic amines and amides without the need for metal catalysts. actylis.com This method generally follows the patterns of electrophilic aromatic substitution, leading to deuteration at the most electron-rich positions. actylis.com
Table 1: Comparison of Modern Catalysts for Aromatic Deuteration
| Catalyst Type | Metal | Deuterium Source | Key Advantages | Typical Substrates |
| Homogeneous (e.g., Crabtree's catalyst) | Iridium | D₂ gas | High ortho-selectivity, mild conditions | Anilides, esters, N-heterocycles |
| Homogeneous (with transient directing group) | Ruthenium | D₂O | Cost-effective, good functional group tolerance | Aromatic aldehydes and ketones |
| Heterogeneous | Platinum (on Carbon) | D₂O | Reusable, applicable to various aromatics | Anilines, phenols, biologically active compounds |
| Homogeneous | Iron (NHC complex) | Benzene-d₆ | Earth-abundant metal, good regioselectivity | (Hetero)aromatic hydrocarbons |
| Metal-Free | CF₃COOD | CF₃COOD | No metal contamination, simple procedure | Aromatic amines and amides |
Advancements in Chemo- and Regioselective Deuterium Labeling Techniques
Achieving precise control over the location of deuterium incorporation (regioselectivity) and the specific functional group that directs the deuteration (chemoselectivity) is a significant challenge in synthetic chemistry. Advances in this area are crucial for creating specifically labeled compounds like N,N-Dimethylaniline-2,3,4,5,6-D5 for targeted applications.
Directing Group Strategies: The use of directing groups is a powerful strategy to achieve regioselectivity. Iridium-catalyzed HIE reactions are a prime example, where functional groups like amides, esters, or carbamates direct the catalyst to activate and deuterate the C-H bonds at the ortho position. actylis.comacs.orgrsc.org The choice of directing group can be critical; for instance, in a molecule with multiple potential directing groups, the catalyst's affinity for one group over another will determine the site of deuteration. acs.org Studies on benzoate (B1203000) esters have shown that the nature of the catalyst's counter-ion can also profoundly affect the efficiency and selectivity of the exchange. acs.org
Acid-Catalyzed Methods: Acid-catalyzed deuteration offers a metal-free pathway to regioselective labeling. Using deuterated acids like DCl in D₂O or deuterated trifluoroacetic acid (CF₃COOD), the deuteration of anilines can be directed to the electron-rich ortho and para positions. zeotope.comchemicalbook.com This method is operationally simple and cost-effective. chemicalbook.com Interestingly, under these conditions, other activating groups like methoxy (B1213986) groups may not facilitate deuteration, allowing for chemoselective labeling in molecules containing both amine and ether functionalities. chemicalbook.com
Catalyst-Controlled Regioselectivity: The catalyst itself can dictate the position of labeling, sometimes offering complementary selectivity to directing-group-based methods. For example, supported iridium nanoparticles have been developed that selectively deuterate the para- and meta-C-H bonds of arenes, leaving the ortho positions untouched. researchgate.net This provides a valuable tool for accessing different deuterated isomers.
Enzymatic and Photocatalytic Methods: Emerging techniques are expanding the toolkit for selective deuteration. Enzymatic methods, for instance, can offer unparalleled site-selectivity. A dual-protein system has been shown to catalyze Cα and Cβ H/D exchange in amino acids, where the presence of a partner protein switches the selectivity from exclusively Cα-deuteration. nih.gov Organophotocatalysis represents another mild and selective approach. A recently developed method uses visible light, an organophotocatalyst, and a thiol hydrogen atom transfer (HAT) catalyst to achieve the α-deuteration of unprotected primary amines with high regio- and chemoselectivity, using D₂O as the deuterium source. rsc.org
Table 2: Methodologies for Selective Deuteration of Aromatic Amines
| Method | Catalyst/Reagent | Selectivity | Mechanism/Principle |
| Directed HIE | Iridium Complexes | ortho-selective | Coordination of directing group to the metal center. |
| Acid-Catalyzed Exchange | DCl/D₂O or CF₃COOD | ortho-, para-selective | Electrophilic Aromatic Substitution at electron-rich positions. |
| Nanoparticle Catalysis | Supported Iridium NPs | meta-, para-selective | Steric and electronic control by the catalyst surface. |
| Organophotocatalysis | Eosin Y / Thiol | α-position to amine | Formation of an α-amino radical via photo-redox catalysis. |
Integration of Deuterated Analogs in Material Science and Chemical Sensing Research
The unique properties of deuterated compounds are increasingly being leveraged in material science and the development of chemical sensors. The substitution of hydrogen with deuterium can subtly alter physical properties and provide a powerful tool for mechanistic investigation in these fields.
Material Science: N,N-Dimethylaniline is used as a promoter or accelerator in the curing of polyester (B1180765) and vinyl ester resins and in the production of polymers. chemicalbook.comactylis.com The use of its deuterated analog, this compound, can be instrumental in studying the mechanisms of polymerization and degradation. The kinetic isotope effect (KIE) associated with the stronger C-D bond compared to the C-H bond can help elucidate the rate-determining steps of these processes. For example, a study on the yttrium-catalyzed ortho-selective C-H addition of N,N-dimethyl anilines to alkenes utilized N,N-dimethylaniline-d₅ to probe the reaction mechanism, confirming that C-H activation is likely involved in the rate-determining step. rsc.org Deuterated arylamines are also synthesized for potential use in optoelectronic applications and conductive polymers, where deuteration could enhance material stability and device lifetime. nih.gov
Chemical Sensing: Aromatic amines are foundational components of various chemical sensors. Polyaniline and its derivatives are well-known for their use in sensors for acids and bases, where changes in the polymer's oxidation state upon exposure to an analyte lead to a measurable change in conductivity or color. techbriefs.com Conjugated porous polymers containing aromatic amine moieties have been developed as highly sensitive fluorescent sensors for other amines. rsc.org The incorporation of deuterated analogs like this compound into these polymer backbones could serve multiple purposes. It can be used to investigate the sensing mechanism, particularly if C-H bond interactions with the analyte are involved. Furthermore, deuterated materials can serve as internal standards in analytical measurements, a common application for deuterated compounds. zeotope.com The development of sensors based on poly(aromatic amine) films for detecting acids and bases in both vapor and aqueous phases highlights the potential for these materials in environmental monitoring and industrial process control. techbriefs.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N,N-Dimethylaniline-2,3,4,5,6-D5 with high isotopic purity?
- Methodological Answer : Synthesis requires deuterium labeling at the aromatic ring (positions 2,3,4,5,6) via catalytic exchange or deuterated precursor reactions. Isotopic purity (>98 atom% D) is ensured by optimizing reaction conditions (e.g., temperature, solvent, catalyst) and validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Post-synthesis purification via fractional distillation or preparative chromatography minimizes non-deuterated impurities .
Q. How is this compound characterized in terms of structural and isotopic integrity?
- Methodological Answer :
- NMR Spectroscopy : -NMR confirms deuterium substitution by absence of aromatic proton signals; -NMR quantifies isotopic enrichment .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion clusters (e.g., [M+H]) to verify deuterium distribution and purity .
- Elemental Analysis : Combustion analysis validates C, H, N content, adjusted for deuterium substitution .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Metabolic Tracing : Used as a stable isotope-labeled internal standard in LC-MS/MS to quantify metabolites in pharmacokinetic studies, minimizing matrix effects .
- Enzyme Kinetics : Monitors N-demethylation or N-oxidation pathways (e.g., via FMO3 monooxygenase) by tracking deuterium retention in products .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) address challenges in modeling deuterated N,N-Dimethylaniline derivatives?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporates exact exchange to account for isotopic effects on electron distribution. Basis sets (e.g., 6-311++G(d,p)) model deuterium’s nuclear volume and mass differences. Vibrational frequency calculations compare isotopic shifts in IR/Raman spectra to experimental data .
Q. How can researchers resolve contradictions in toxicological data for deuterated aromatic amines?
- Methodological Answer : Discrepancies in carcinogenicity (e.g., forestomach tumors in mice vs. splenic sarcomas in rats ) require:
- Species-Specific Metabolism Studies : Compare CYP450/FMO3 activity across models using deuterated substrates to identify metabolic activation differences .
- Dose-Response Analysis : Use deuterated analogs to isolate isotope effects on toxicity thresholds (e.g., deuterium’s kinetic isotope effect slowing metabolic activation) .
Q. What methodologies optimize enzyme activity assays using this compound as a substrate?
- Methodological Answer :
- Reaction Monitoring : Track NADPH depletion (340 nm absorbance) in FMO3-catalyzed N-oxidation reactions. Deuterated substrates may alter due to kinetic isotope effects .
- Isotopic Product Profiling : Use LC-HRMS to distinguish -oxide products (e.g., shifts from deuterium retention) and quantify reaction yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
